6-Amino-5-nitropyridine-2-carboxylic acid CAS number 84487-06-9
6-Amino-5-nitropyridine-2-carboxylic acid CAS number 84487-06-9
This technical guide provides an in-depth analysis of 6-Amino-5-nitropyridine-2-carboxylic acid (CAS 84487-06-9), a critical intermediate in the synthesis of fused heterocyclic pharmacophores.
CAS 84487-06-9 | Scaffold Analysis & Synthetic Protocols
Executive Summary
6-Amino-5-nitropyridine-2-carboxylic acid (also known as 6-amino-5-nitropicolinic acid) is a high-value pyridine scaffold characterized by its "ortho-nitro amino" motif. This structural arrangement is chemically significant because it serves as a direct precursor to 5,6-diaminopyridines upon reduction. These diamines are the obligate synthons for constructing imidazo[4,5-b]pyridine and triazolopyridine cores—privileged structures found in numerous kinase inhibitors (e.g., c-Met, ALK inhibitors) and GPCR antagonists (e.g., P2X3 antagonists).
This guide details the physiochemical profile, validated synthesis routes, downstream applications, and quality control parameters for CAS 84487-06-9, moving beyond basic catalog data to provide actionable experimental insight.
Chemical Identity & Physiochemical Profile
The compound exists as a zwitterionic solid, balancing the basicity of the 2-aminopyridine system with the acidity of the carboxylic acid, further modulated by the electron-withdrawing nitro group.
Table 1: Key Technical Specifications
| Property | Specification |
| CAS Number | 84487-06-9 |
| IUPAC Name | 6-Amino-5-nitropyridine-2-carboxylic acid |
| Synonyms | 6-Amino-5-nitropicolinic acid; 6-Amino-5-nitro-2-pyridinecarboxylic acid |
| Molecular Formula | C₆H₅N₃O₄ |
| Molecular Weight | 183.12 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, dilute aqueous base (forming carboxylate salts); sparingly soluble in water/ethanol. |
| pKa (Predicted) | Acidic: ~2.8 (COOH); Basic: ~1.5 (Pyridine N, suppressed by -NO₂) |
| Melting Point | >250°C (often decomposes) |
Synthetic Pathway: Mechanism & Protocol
The most robust route to CAS 84487-06-9 is the Electrophilic Aromatic Substitution (Nitration) of 6-aminopicolinic acid.
Mechanistic Insight
The reaction relies on the directing effects of the substituents on the pyridine ring:
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6-Amino Group (+M Effect): Strongly activating. Directs electrophiles to the ortho (C5) and para (C3) positions.
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2-Carboxyl Group (-I/-M Effect): Deactivating. Directs meta (to C4 and C6, but C6 is occupied).
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Regioselectivity: The C5 position is electronically favored because it is ortho to the activating amino group and para to the carboxyl group. The C3 position is sterically hindered by the adjacent carboxylic acid and less electronically favorable.
Experimental Protocol (Bench Scale)
Note: This protocol is adapted from standard nitration procedures for aminopyridines.
Reagents:
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Starting Material: 6-Aminopicolinic acid (CAS 23628-31-1).[1]
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Nitrating Agent: Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃).
Step-by-Step Workflow:
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Dissolution: Charge a round-bottom flask with Conc. H₂SO₄ (10 vol). Cool to 0–5°C using an ice/salt bath.
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Addition: Slowly add 6-Aminopicolinic acid (1.0 eq) portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved. Caution: Exothermic.
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Nitration: Dropwise add Fuming HNO₃ (1.1 eq) over 30 minutes. Maintain temperature at 0–5°C.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC or TLC.
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Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring.
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Isolation: Adjust pH to ~2–3 using 50% NaOH or solid Na₂CO₃. The product, 6-Amino-5-nitropyridine-2-carboxylic acid , will precipitate as a yellow solid.
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Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Process Visualization (DOT Diagram)
Figure 1: Critical process flow for the nitration of 6-aminopicolinic acid.
Therapeutic Applications & Drug Discovery
This compound is a "linchpin" intermediate. Its primary utility lies in its ability to be reduced to 5,6-diaminopyridine-2-carboxylic acid , which is then cyclized to form bicyclic systems.
The Imidazo[4,5-b]pyridine Pathway
The most common application is the synthesis of imidazo[4,5-b]pyridines.
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Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using H₂/Pd-C or Fe/NH₄Cl.
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Cyclization: The resulting vicinal diamine reacts with carboxylic acids, orthoesters, or aldehydes to close the imidazole ring.
Target Classes:
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P2X3 Antagonists: Used in chronic cough and pain management (e.g., Gefapixant analogs).
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Kinase Inhibitors: The pyridine nitrogen and the imidazole nitrogens provide critical hydrogen bond acceptor/donor motifs for ATP-binding pockets.
Logic Diagram: From Scaffold to Drug
Figure 2: Synthetic utility of CAS 84487-06-9 in accessing privileged pharmacophores.
Analytical Quality Control
To ensure the integrity of this intermediate for pharmaceutical use, the following QC parameters are mandatory.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm and 300 nm (Nitro group absorbance).
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Acceptance Criteria: Purity > 97.0% (Area %).
NMR Characterization (DMSO-d₆)
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¹H NMR: Look for two distinct singlets or doublets (depending on coupling) in the aromatic region.
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δ ~8.8 ppm: Proton at C4 (Deshielded by ortho-nitro).
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δ ~7.2 ppm: Proton at C3.
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Broad Singlets: Amino protons (-NH₂) and Carboxylic proton (-COOH) may appear broad and exchangeable.
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Handling & Safety
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Hazard Classification: Irritant (Skin/Eye).
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Nitro Compounds: While this specific compound is generally stable, nitro-pyridines can be energetic. Avoid heating dry solids to decomposition (>250°C).
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Storage: Store at +4°C, protected from light (nitro compounds can be photodegradable).
References
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Biosynth. (2025).[2][3] 6-Amino-5-nitropyridine-2-carboxylic acid Product Sheet. Retrieved from
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PubChem. (2025). Compound Summary for CAS 84487-06-9. National Library of Medicine. Retrieved from
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EnamineStore. (2025).[2][3] Building Block: 6-amino-5-nitropyridine-2-carboxylic acid.[4][5][6][7] Retrieved from
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Organic Syntheses. (2012). Synthesis of Aminopicolinic Acids (Analogous Nitration Protocols). University of Missouri-St. Louis. Retrieved from
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Google Patents. (2015). Preparation method of 5-nitro-2-aminopyridine derivatives. CN104447522A.[8] Retrieved from
Sources
- 1. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. researchgate.net [researchgate.net]
- 4. 6-amino-5-nitropyridine-2-carboxylic acid | CAS: 84487-06-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 6-Amino-5-nitropyridine-2-carboxylic acid | 84487-06-9 [chemicalbook.com]
- 6. EnamineStore [enaminestore.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
